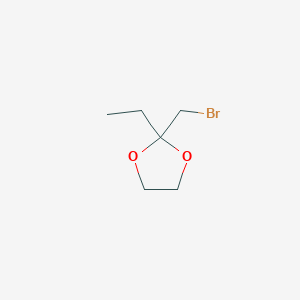

Bromo-2-butanone ethylene ketal

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(bromomethyl)-2-ethyl-1,3-dioxolane |

InChI |

InChI=1S/C6H11BrO2/c1-2-6(5-7)8-3-4-9-6/h2-5H2,1H3 |

InChI Key |

CWNPYOQNYUIHFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCO1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Bromo 2 Butanone Ethylene Ketal

Ketalization of 4-Bromo-2-butanone: Classical Procedures

The most conventional approach to synthesizing bromo-2-butanone ethylene (B1197577) ketal is through the acid-catalyzed reaction of 4-bromo-2-butanone with ethylene glycol. This reaction protects the ketone functional group, allowing for subsequent reactions at other sites of the molecule.

The ketalization is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon. ncert.nic.in This activation makes the carbonyl group more susceptible to nucleophilic attack by ethylene glycol. ncert.nic.in While various acid catalysts can be employed, p-toluenesulfonic acid (p-TSA) is a commonly used, effective, and relatively mild catalyst for this transformation. prepchem.com

To maximize the yield of bromo-2-butanone ethylene ketal, careful optimization of the reaction conditions is essential. Key factors include the choice of solvent, catalyst loading, and the effective removal of water, which is a byproduct of the reaction.

One of the most critical aspects of driving the equilibrium towards the product side is the removal of water. A common and effective method for this is the use of a Dean-Stark trap. prepchem.com The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. As the mixture is refluxed, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, effectively removing water from the reaction mixture and shifting the equilibrium in favor of ketal formation. prepchem.com

The choice of solvent also plays a role in the reaction's efficiency. Toluene is a frequently used solvent for this purpose. prepchem.com Catalyst loading, typically with p-toluenesulfonic acid, is another parameter that can be adjusted to optimize the reaction rate and yield.

Table 1: Reaction Conditions for the Ketalization of 4-Bromo-2-butanone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Duration | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-butanone (75 g) | Ethylene glycol (40 g) | p-Toluenesulfonic acid (250 mg) | Toluene (500 ml) | Reflux with Dean-Stark trap | 4-6 hours | Not specified | prepchem.com |

Alternative Synthetic Routes to the 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (B1279730) Core

Besides the direct ketalization of 4-bromo-2-butanone, alternative synthetic strategies have been developed to access the 2-(2-bromoethyl)-2-methyl-1,3-dioxolane core. These methods often start from more readily available or different functionalized precursors.

One notable alternative begins with methyl vinyl ketone. In this route, a solution of ethylene glycol is saturated with hydrogen bromide (HBr) at a low temperature. Methyl vinyl ketone is then added dropwise to this acidic mixture. prepchem.com This method provides a direct route to the target compound, reportedly with a boiling point of 55-60 °C under vacuum. prepchem.com

Another efficient two-step synthesis starts from 4-hydroxy-2-butanone (B42824). researchgate.net The first step involves the ketalization of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst, such as d-tartaric acid, in a solvent like ethyl acetate (B1210297). This reaction produces 2-methyl-1,3-dioxolane-2-ethanol (B1585420) in high yield (90%). researchgate.nettandfonline.com The subsequent step is the bromination of the resulting alcohol. This is achieved by treating 2-methyl-1,3-dioxolane-2-ethanol with dibromotriphenylphosphorane, which can be generated in situ from triphenylphosphine (B44618) and bromine. researchgate.nettandfonline.com This two-step process has been reported to provide the final product, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, in a 75% isolated yield. researchgate.nettandfonline.com

A general method for the formation of β-bromo-ketals has also been described, leading to an improved synthesis of 2-(β-bromoethyl)-2-methyl-1,3-dioxolane with a reported yield of 82%. tandfonline.com

Table 2: Comparison of Alternative Synthetic Routes

| Starting Material | Key Reagents | Intermediate | Final Product Yield | Reference |

|---|---|---|---|---|

| Methyl vinyl ketone | Ethylene glycol, HBr | None | Not specified | prepchem.com |

| 4-Hydroxy-2-butanone | Ethylene glycol, d-tartaric acid; then Triphenylphosphine, Bromine | 2-Methyl-1,3-dioxolane-2-ethanol | 75% | researchgate.nettandfonline.com |

| Not specified | Not specified | Not specified | 82% | tandfonline.com |

Purification and Isolation Techniques for this compound in Academic Research

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The common purification techniques employed in academic research for this compound are distillation under reduced pressure and column chromatography.

For reactions that produce this compound, the crude product is often worked up by pouring the cooled reaction mixture into an appropriate solvent like ethyl acetate and washing it with a dilute basic solution, such as potassium carbonate, followed by water. prepchem.com After drying the organic layer, for example over sodium sulfate, the solvent is removed. The remaining residue, which is the crude this compound, is then purified by distillation under reduced pressure. prepchem.com This technique is suitable for separating the desired product from less volatile impurities. A reported boiling point for the title compound obtained via a route starting from methyl vinyl ketone is 55°-60° C under vacuum. prepchem.com

In cases where distillation is insufficient to achieve the desired purity, or for smaller scale preparations, column chromatography is a valuable purification method. While specific examples for this compound are not detailed in the provided search results, the general principle involves passing the crude product through a column packed with a stationary phase, most commonly silica (B1680970) gel. A suitable eluent (solvent or mixture of solvents) is chosen to separate the components based on their differential adsorption to the silica gel.

For a similar compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), purification by column chromatography on florisil (B1214189) with pentane (B18724) as the eluent has been reported to yield the pure product. chemicalbook.com This suggests that similar chromatographic techniques could be effectively applied to the purification of this compound.

Reactivity Profiles and Mechanistic Investigations of Bromo 2 Butanone Ethylene Ketal

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in bromo-2-butanone ethylene (B1197577) ketal is attached to a primary carbon, making it a prime candidate for bimolecular nucleophilic substitution (S_N2) reactions. masterorganicchemistry.comiitk.ac.in This reactivity allows for the introduction of a wide range of functionalities onto the molecule.

S_N2 Pathways with Various Nucleophiles (e.g., Iodide, Organometallics like Vinyl Magnesium Chloride)

The S_N2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). masterorganicchemistry.com This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com

A variety of nucleophiles can be employed to displace the bromide ion. For instance, treatment with sodium iodide in a suitable solvent can readily convert the bromo compound into its iodo counterpart. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of an S_N2 displacement.

Organometallic reagents, such as Grignard reagents like vinyl magnesium chloride, also react with bromo-2-butanone ethylene ketal. orgsyn.org These reactions are powerful tools for carbon-carbon bond formation. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon attached to the bromine, leading to the formation of a new carbon-carbon bond. orgsyn.org

Table 1: Examples of S_N2 Reactions with this compound

| Nucleophile | Reagent | Product | Reaction Type |

| Iodide | Sodium Iodide (NaI) | Iodo-2-butanone ethylene ketal | Halogen Exchange (Finkelstein Reaction) |

| Vinyl | Vinyl Magnesium Chloride (CH2=CHMgCl) | 4-Penten-2-one ethylene ketal | Alkylation |

Reactions Emulating Methyl Vinyl Ketone Equivalency

One of the most significant applications of this compound in organic synthesis is its role as a masked equivalent of methyl vinyl ketone (MVK). orgsyn.orgprepchem.com MVK is a highly reactive α,β-unsaturated ketone that can readily undergo polymerization. The ketal protection in this compound circumvents this issue, allowing for controlled reactions at the carbon skeleton before the unveiling of the ketone functionality.

Alkylation Reactions via Ketal-Stabilized Intermediates (e.g., Ester Enolate Alkylation)

This compound serves as an effective alkylating agent in reactions with enolates. libretexts.orglibretexts.org For instance, the enolate of an ester, generated by a strong base like lithium diisopropylamide (LDA), can attack the electrophilic carbon of this compound in an S_N2 fashion. libretexts.org This reaction results in the formation of a new carbon-carbon bond, effectively adding a protected butanone unit to the ester. libretexts.org Subsequent hydrolysis of the ketal and ester groups can lead to the formation of a γ-keto acid.

Conjugate Addition Equivalence in Advanced Synthesis

By utilizing this compound, chemists can achieve the synthetic equivalent of a conjugate addition of a methyl ketone enolate. This strategy is particularly useful in complex molecule synthesis where direct use of MVK might lead to undesired side reactions. The protected ketone can be carried through several synthetic steps and then deprotected at a later stage to reveal the desired α,β-unsaturated ketone or a related structure.

Ketal Hydrolysis and Regioselective Deprotection Strategies

The final step in many synthetic sequences involving this compound is the hydrolysis of the ketal protecting group to regenerate the ketone. organic-chemistry.orgcem.com

Ketals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions. organic-chemistry.orgresearchgate.net The mechanism of hydrolysis involves protonation of one of the oxygen atoms of the ketal, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. researchgate.netnih.gov This intermediate is then attacked by water, and subsequent loss of a proton yields the ketone and ethylene glycol. ncert.nic.inchegg.com

The conditions for ketal hydrolysis can be controlled to achieve regioselective deprotection in molecules with multiple protecting groups. nih.govacs.org By carefully selecting the acid catalyst and reaction conditions, it is possible to cleave the ketal without affecting other acid-sensitive functional groups. nih.gov For example, mild acidic conditions might be sufficient to hydrolyze the ketal while leaving more robust protecting groups intact. organic-chemistry.org

Table 3: Common Reagents for Ketal Deprotection

| Reagent | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Varies from mild to strong | The most common method. organic-chemistry.org |

| Lewis Acids (e.g., Er(OTf)₃) | Wet nitromethane, room temperature | Chemoselective for cleavage of acetals and ketals. |

| Iodine (catalytic) | Neutral conditions | Tolerates many acid-sensitive groups. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic and efficient. organic-chemistry.orgorganic-chemistry.org |

Acid-Catalyzed Ketal Cleavage Mechanisms (e.g., Hydrochloric Acid in Tetrahydrofuran (B95107)/Methanol)

The primary transformation of a ketal is its hydrolysis back to the parent ketone, a reaction typically catalyzed by acid. libretexts.org The cleavage of this compound in a medium such as hydrochloric acid in a tetrahydrofuran (THF)/methanol solvent system follows a well-established mechanistic pathway. libretexts.orglibretexts.org This process is essential for liberating the ketone functionality at the desired stage of a synthetic sequence.

The mechanism initiates with the protonation of one of the ethereal oxygen atoms of the ketal by the acid catalyst (H⁺). This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). The protonated intermediate then undergoes a ring-opening step, where the C-O bond cleaves, and the leaving group departs. This results in the formation of a resonance-stabilized oxocarbenium ion. A nucleophile, in this case, a water molecule present in the acidic medium, then attacks the electrophilic carbon of the oxocarbenium ion. This is followed by a deprotonation step, yielding a hemiacetal intermediate. The hemiacetal itself is in equilibrium with the ketone. Further protonation of the remaining alkoxy group, followed by elimination of ethylene glycol, and a final deprotonation step yields the target α-bromo ketone, 1-bromo-2-butanone. libretexts.org

| Step | Description | Intermediate Formed |

| 1 | Protonation | The acid catalyst (H⁺) protonates one of the ketal's oxygen atoms. |

| 2 | Ring Opening | The C-O bond of the protonated oxygen cleaves, forming a resonance-stabilized oxocarbenium ion and releasing one end of the ethylene glycol moiety. |

| 3 | Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxocarbenium ion. |

| 4 | Deprotonation | A base (e.g., water) removes a proton, forming a hemiacetal intermediate. |

| 5 | Protonation | The second oxygen atom (from the original ethylene glycol) is protonated. |

| 6 | Elimination | The protonated hydroxyl group is eliminated as ethylene glycol, reforming a carbonyl double bond. |

| 7 | Final Deprotonation | The protonated carbonyl is deprotonated to yield the final ketone product, 1-bromo-2-butanone. |

Chemoselective Deprotection in Multi-Functionalized Systems

In the context of complex molecule synthesis, it is often necessary to deprotect a carbonyl group without affecting other sensitive functionalities within the molecule. This demands high chemoselectivity. While strong aqueous acid can cleave ketals, it can also hydrolyze esters, remove acid-sensitive protecting groups, or trigger side reactions. organic-chemistry.org Consequently, milder and more selective methods have been developed.

Research has demonstrated that certain reagents can achieve the deprotection of ketals under conditions that leave other groups untouched. organic-chemistry.orgacs.org For instance, molecular iodine (I₂) in acetone (B3395972) has been reported as a highly efficient and chemoselective method for cleaving both cyclic and acyclic ketals under neutral conditions. libretexts.orgorganic-chemistry.org This system has been shown to tolerate double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and tert-butyl ethers. libretexts.orgorganic-chemistry.org Another example involves the use of bismuth(III) nitrate (B79036) pentahydrate [Bi(NO₃)₃·5H₂O] in dichloromethane, which effectively deprotects ketals derived from ketones while being compatible with groups such as TBDMS ethers. acs.orgchemtube3d.com

| Reagent System | Tolerated Functional Groups | Reference |

| Iodine in Acetone | Double bonds, hydroxyls, acetates, furyl groups, tert-butyl ethers, oximes | organic-chemistry.org, libretexts.org |

| Bismuth Nitrate in DCM | TBDMS ethers | chemtube3d.com |

| Cerium(III) Triflate in wet Nitromethane | High selectivity at near-neutral pH, suitable for multi-step synthesis | |

| Iron(III) Tosylate in Water | Tolerates phenolic TBDMS ethers, TBDPS ethers, and Boc groups |

Exploration of Rearrangement and Elimination Pathways

Beyond simple hydrolysis, the structure of this compound allows for the exploration of other reaction manifolds, such as rearrangement and elimination. The presence of the α-bromo substituent introduces unique reactivity.

Elimination Reactions: Following deprotection to the parent α-bromo ketone, elimination of hydrogen bromide (HBr) can occur to furnish an α,β-unsaturated ketone. libretexts.orglibretexts.org This dehydrobromination is typically promoted by a non-nucleophilic, sterically hindered base, such as pyridine, and often requires heat. libretexts.org The reaction generally proceeds via an E2 mechanism, creating a conjugated system which is thermodynamically favorable. libretexts.orgchemicalnote.com This two-step sequence of deprotection followed by elimination is a common strategy for synthesizing α,β-unsaturated carbonyl compounds from their saturated precursors. libretexts.org

| Pathway | Description | Key Intermediate/Product | Conditions |

| Neighboring Group Participation | Intramolecular Sɴ2 attack by a ketal oxygen displaces the bromide. | Bridged dioxolanylium ion | Polar solvents, non-nucleophilic conditions |

| Elimination (Post-Deprotection) | Base-promoted dehydrohalogenation of the resulting α-bromo ketone. | α,β-Unsaturated Ketone (e.g., 3-Buten-2-one) | Non-nucleophilic base (e.g., pyridine), heat |

Applications of Bromo 2 Butanone Ethylene Ketal in Complex Organic Synthesis

Total Synthesis of Natural Products and Biomimetic Pathways

The strategic use of Bromo-2-butanone ethylene (B1197577) ketal has been noted in the assembly of various natural product scaffolds. The ketal moiety provides robust protection for the ketone, allowing the bromide to undergo nucleophilic substitution without interference. This approach is fundamental in multi-step syntheses where chemoselectivity is paramount.

Synthesis of Prostaglandin (B15479496) Analogues and Related Eicosanoids (e.g., Prostanoic Acid Derivatives)

While direct and explicit examples of Bromo-2-butanone ethylene ketal in the synthesis of prostaglandin analogues are not extensively documented in readily available literature, the strategy of using protected bromo-ketones is a recognized approach in the construction of the prostanoic acid skeleton. Prostanoic acid is the foundational 20-carbon fatty acid from which prostaglandins (B1171923) are derived. wikipedia.orgbris.ac.uktaylorandfrancis.com The synthesis of its derivatives often involves the coupling of a cyclopentane (B165970) core with two side chains.

In principle, a suitably functionalized cyclopentanone (B42830) derivative could be alkylated with a reagent like this compound. Following the attachment of the side chain, the protected ketone can be deprotected and further elaborated to form the complete prostaglandin structure. This methodological approach, utilizing a protected ketone to prevent unwanted side reactions, is a cornerstone of prostaglandin synthesis. nih.govnih.gov The general synthesis of prostaglandins often relies on key intermediates like the Corey lactone, and various synthetic approaches aim to construct this or equivalent structures efficiently. nih.gov The use of organocatalysis and chemoenzymatic methods has also been explored to create key bicyclic intermediates for prostaglandin synthesis. nih.govnih.gov

Table 1: Key Synthetic Strategies for Prostaglandin Analogues

| Strategy | Key Feature | Relevance of Protected Ketones |

| Corey Lactone Approach | Utilizes a versatile bicyclic lactone intermediate. | Protection of ketone functionalities is crucial during side-chain manipulations. |

| Organocatalytic Methods | Employs small organic molecules to catalyze key bond formations. | Ketal protection can be vital to ensure selectivity in multi-step sequences. nih.gov |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for high efficiency and stereoselectivity. nih.gov | Protecting groups are often necessary to make substrates compatible with enzymatic transformations. |

Application in Alkaloid Synthesis (e.g., Lamprolobine (B1674448) and Epilamprolobine)

The synthesis of lupine alkaloids such as lamprolobine and its epimer, epilamprolobine, presents a significant challenge due to their complex bicyclic structures. acs.orgtandfonline.com While specific literature detailing the use of this compound in the synthesis of lamprolobine is scarce, the general principles of alkaloid synthesis often involve the use of alkylating agents and carbonyl compounds with protecting groups to construct the requisite carbon framework. nih.govmdpi.com

The synthesis of (±)-lamprolobine and (±)-epilamprolobine has been achieved from δ-valerolactam, highlighting a strategy that builds the core structure through a series of transformations. tandfonline.com In such multi-step syntheses, a reagent like this compound could theoretically be employed to introduce a four-carbon unit with a masked ketone functionality. This would allow for the initial alkylation step, followed by deprotection and subsequent cyclization to form the characteristic quinolizidine (B1214090) or related heterocyclic systems of these alkaloids.

Construction of Other Biologically Active Natural Product Scaffolds

The utility of dioxolane-protected bromo-ketones extends to the synthesis of a variety of other biologically active natural products. The principle of masking a reactive carbonyl group while exploiting the reactivity of a halide is a common theme in convergent synthetic strategies. This allows for the separate synthesis of complex fragments that are later joined together.

Preparation of Pharmaceutical Intermediates and Lead Compounds

This compound and related structures are valuable intermediates in the pharmaceutical industry for the development of new therapeutic agents. Their ability to act as synthons for more complex structures is a key asset in medicinal chemistry.

Development of Bioactive Molecules through Convergent Synthesis

Convergent synthesis is a powerful strategy that improves the efficiency of multi-step syntheses by assembling a molecule from several independently prepared fragments. nih.gov This approach is particularly advantageous for creating libraries of related compounds for drug discovery. A building block like this compound is well-suited for such strategies. For instance, the bromo- functionality allows for coupling with one molecular fragment, and after deprotection of the ketal, the revealed ketone can be used to connect a second fragment. This modular approach facilitates the rapid generation of diverse molecular scaffolds for biological screening.

Table 2: Principles of Convergent Synthesis

| Principle | Description | Role of this compound |

| Fragment Coupling | Independent synthesis of molecular fragments followed by their assembly. | Can act as a linker fragment, connecting two other synthons. |

| Increased Efficiency | Overall yield is higher compared to a linear synthesis of the same length. | Its bifunctional nature allows for sequential, high-yielding coupling reactions. |

| Modularity | Allows for the easy variation of fragments to create a library of analogues. | Different nucleophiles can be used to displace the bromide, and various reactions can be performed on the deprotected ketone. |

Synthesis of Novel Therapeutic Agent Scaffolds

The development of novel therapeutic agents often relies on the creation of new molecular scaffolds that can interact with biological targets in unique ways. Alkylating agents are a known class of compounds with therapeutic applications, though their reactivity must be carefully controlled to ensure target specificity and minimize toxicity. mdpi.comoncohemakey.comnih.govnih.gov

Protected bromo-ketones can serve as precursors to more complex heterocyclic and carbocyclic scaffolds. The initial alkylation can be followed by a series of reactions, including intramolecular cyclizations, to build up ring systems that may possess desirable pharmacological properties. The ability to introduce a protected ketone functionality allows for a wide range of subsequent chemical transformations, making this compound a versatile starting material for the exploration of new chemical space in drug discovery.

Role in Agrochemical and Pesticide Development

The quest for more effective and environmentally benign agrochemicals has led to the exploration of novel molecular scaffolds. This compound and its derivatives have emerged as important intermediates in the synthesis of new herbicides and insecticides, leveraging the reactivity of the dioxolane ring and the bromo-substituent.

This compound serves as a key precursor in the synthesis of various agrochemicals. The protected ketone functionality allows for selective reactions at other parts of the molecule, while the bromo-group provides a handle for introducing diverse functionalities through nucleophilic substitution or cross-coupling reactions.

One important class of agrochemicals derived from dioxolane structures are those containing a 1,2,4-triazole (B32235) ring. Compounds featuring this heterocyclic system are recognized for their potent fungicidal and plant-growth regulatory activities. researchgate.net The synthesis of such compounds can be envisioned starting from this compound, where the bromo-group is displaced by a triazole-containing nucleophile. This approach allows for the systematic variation of substituents on the triazole ring and the dioxolane moiety, enabling the fine-tuning of biological activity.

Furthermore, the dioxolane ring itself can be a key pharmacophore. For instance, a series of novel 1-(4-phenoxymethyl-2-phenyl- biosynth.complantprotection.pldioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal activity against rice blast (Magnaporthe oryzae). plantprotection.pl While not directly derived from this compound, this research highlights the potential of the dioxolane scaffold in designing new agrochemicals.

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing the efficacy of new agrochemicals. For dioxolane-containing pesticides, SAR studies have provided valuable insights into the structural requirements for potent biological activity.

A study on the fungicidal activity of 1-(4-phenoxymethyl-2-phenyl- biosynth.complantprotection.pldioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives revealed that the nature and position of substituents on the aromatic rings significantly influence their efficacy against M. oryzae. plantprotection.pl For example, the introduction of specific substituents on the phenoxymethyl (B101242) group led to compounds with potent antifungal activity, comparable to the commercial fungicide propiconazole. plantprotection.pl

Similarly, SAR studies on theophylline-1,2,4-triazole derivatives tethered to an N-phenylacetamide have shown that the electronic properties of substituents on the phenyl ring play a critical role in their antimicrobial activity. frontiersin.org Both electron-donating and electron-withdrawing groups were found to enhance the inhibitory potential. frontiersin.org These findings, although not directly involving this compound, provide a roadmap for the rational design of new agrochemicals based on the dioxolane framework. By applying these principles, researchers can strategically modify the structure of derivatives of this compound to develop more potent and selective herbicides and insecticides.

Table 1: Fungicidal Activity of Dioxolane-Triazole Derivatives against M. oryzae

| Compound | Substituent on Phenoxymethyl | IC50 (µM) plantprotection.pl |

|---|---|---|

| Gj-1 | 4-Chloro | 3.8 ± 0.5 |

| Gj-2 | 2,4-Dichloro | 4.2 ± 0.3 |

| Gj-3 | 4-Fluoro | 5.1 ± 0.6 |

Contributions to Materials Science and Polymer Chemistry

The versatility of this compound extends beyond agrochemicals into the realm of materials science and polymer chemistry. Its bifunctional nature allows for its use as a monomer for creating tailored polymer architectures and for the functionalization of existing polymeric materials.

The development of new monomers is a cornerstone of polymer chemistry, enabling the synthesis of materials with novel properties. This compound can be envisioned as a precursor to such monomers. For example, the bromo-group can be converted into a polymerizable functionality, such as a vinyl or acrylate (B77674) group, through standard organic transformations. The resulting monomer would contain a protected ketone, which can be deprotected after polymerization to introduce reactive carbonyl groups along the polymer chain.

While direct polymerization of this compound is not widely reported, the polymerization of related dioxolane-containing monomers has been demonstrated. For instance, the cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a known process, although it is prone to cyclization. rsc.org The synthesis and polymerization of other functionalized dioxolanes, such as those with pendant reactive groups, could lead to polymers with unique architectures and properties.

The surface and bulk properties of polymers can be significantly altered through functionalization. This compound provides a convenient tool for such modifications. The bromo-group can react with nucleophilic sites on a polymer backbone, effectively grafting the dioxolane moiety onto the material. This "grafting onto" approach is a powerful method for creating well-defined polymer brushes. nih.govresearchgate.netnih.gov

For example, a polymer with pendant hydroxyl or amine groups could be reacted with this compound to introduce the protected ketone. Subsequent deprotection would yield a polymer decorated with reactive ketone groups, which can be further modified to attach other functional molecules, such as biomolecules or cross-linking agents. This strategy allows for the precise control over the chemical and physical properties of the resulting material.

Stereoselective Transformations Utilizing this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound and its derivatives are valuable chiral building blocks that can be employed in a variety of stereoselective transformations.

The dioxolane ring can be synthesized from chiral diols, thereby introducing stereocenters into the molecule. The subsequent reactions of these chiral dioxolanes can proceed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically enriched products.

For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been achieved through the stereoselective opening of enantiomerically enriched oxetanes, followed by the formation of a 3-alkoxy-1,2-dioxolane and subsequent homologation. nih.gov This approach demonstrates the utility of chiral dioxolane intermediates in the synthesis of complex natural products.

Furthermore, the bromo-group in derivatives of this compound can participate in stereoselective alkylation reactions. While specific examples with this exact compound are scarce, the principle has been demonstrated with related systems. The use of chiral auxiliaries or catalysts can direct the approach of a nucleophile to the electrophilic carbon bearing the bromine atom, leading to the preferential formation of one enantiomer or diastereomer.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| This compound | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (B1279730) |

| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole |

| Theophylline | 1,3-Dimethyl-7H-purine-2,6-dione |

| 1,3-Dioxolane | 1,3-Dioxolane |

| 1,2,4-Triazole | 1,2,4-Triazole |

| Magnaporthe oryzae | Not a chemical compound |

| 1,2-dioxolane-3-acetic acid | 1,2-dioxolane-3-acetic acid |

Asymmetric Synthesis of Chiral Centers in Derived Products

The introduction of chirality into a molecule is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds where a specific stereoisomer is often responsible for the desired therapeutic effect. wikipedia.org Chiral auxiliaries are a powerful tool in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wikipedia.orgnumberanalytics.com

While direct and extensive research on the application of this compound specifically as a chiral precursor is limited in widely available literature, the principles of asymmetric synthesis can be applied by considering its structure and the reactivity of analogous compounds. The presence of a bromine atom alpha to the ketal-protected carbonyl group makes it a suitable electrophile for reactions with nucleophiles. If a chiral auxiliary is attached to the nucleophile or if the reaction is mediated by a chiral catalyst, the formation of one enantiomer of the product can be favored over the other. pharmaguideline.com

A common strategy involves the use of chiral enolates. For instance, an achiral ketone can be converted into a chiral enolate through the use of a chiral base or by forming an amide with a chiral amine, such as in the case of pseudoephedrine amides. wikipedia.org The subsequent alkylation of this chiral enolate with an electrophile like this compound would proceed with a facial bias imposed by the chiral auxiliary, leading to the formation of a new stereocenter with a predictable configuration.

The effectiveness of such a reaction is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High levels of stereocontrol are often achievable with well-designed chiral auxiliaries. blogspot.com For example, Evans' oxazolidinone auxiliaries are widely used to direct the stereoselective alkylation of enolates. blogspot.com The reaction of a lithium enolate derived from an N-acyloxazolidinone with a bromo-ketal would be expected to yield an alkylated product with high diastereoselectivity. Subsequent removal of the oxazolidinone auxiliary would furnish a chiral carboxylic acid derivative.

| Substrate Class | Chiral Auxiliary/Catalyst | Reaction Type | Expected Outcome |

| Chiral Enolates | Evans' Oxazolidinones | Alkylation | High diastereoselectivity in the formation of a new C-C bond. |

| Chiral Enolates | Pseudoephedrine Amides | Alkylation | Diastereoselective synthesis of chiral ketones. |

| Achiral Nucleophiles | Chiral Phase-Transfer Catalyst | Alkylation | Enantioselective formation of the alkylated product. |

Diastereoselective and Enantioselective Pathways

Diastereoselective and enantioselective reactions are sophisticated strategies that allow for the precise construction of stereocenters. In the context of this compound, these pathways would involve its reaction with a prochiral nucleophile under the influence of a chiral environment. This chiral environment can be created by a chiral catalyst or by the presence of a chiral auxiliary on the reacting partner. youtube.com

Diastereoselective Pathways:

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. A common approach to achieve this is through substrate-controlled diastereoselection, where a pre-existing chiral center in the molecule influences the stereochemical outcome of a new chiral center being formed.

For instance, if this compound were to react with a chiral enolate, the steric and electronic properties of the chiral auxiliary on the enolate would direct the approach of the electrophile. This would result in the preferential formation of one diastereomer of the product. The level of diastereoselectivity is highly dependent on the nature of the chiral auxiliary, the reaction conditions (e.g., solvent, temperature), and the specific reactants involved.

Enantioselective Pathways:

Enantioselective synthesis aims to produce one enantiomer of a chiral product from an achiral or racemic starting material. pharmaguideline.com This is often achieved through the use of a chiral catalyst, which, being chiral itself, creates a transient chiral environment that differentiates between the two enantiomeric transition states of the reaction.

An example of an enantioselective pathway involving a related bromo-ketal is the use of 2-(2-bromoethyl)-1,3-dioxolane (B43116) in the Evans' asymmetric Diels-Alder reaction. sigmaaldrich.com In a hypothetical enantioselective alkylation using this compound, a prochiral nucleophile (e.g., a malonic ester) could be deprotonated to form a prochiral enolate. The reaction of this enolate with the bromo-ketal in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral ligand-metal complex, could lead to the formation of a product with a high enantiomeric excess.

The table below summarizes hypothetical stereoselective reactions involving this compound based on established methodologies.

| Reaction Type | Chiral Influence | Nucleophile | Expected Product Stereochemistry |

| Alkylation | Chiral Auxiliary (e.g., Evans' Oxazolidinone) | Chiral Lithium Enolate | High Diastereomeric Excess |

| Michael Addition | Chiral Organocatalyst (e.g., a chiral amine) | Prochiral Enolate | High Enantiomeric Excess |

| Alkylation | Chiral Phase-Transfer Catalyst | Malonic Ester | High Enantiomeric Excess |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730), ¹H and ¹³C NMR spectroscopy provide definitive evidence of its structure.

Interactive Table: ¹³C NMR Spectral Data of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane

| Chemical Shift (ppm) | Assignment |

| Data not available in searched literature | C-Br |

| Data not available in searched literature | CH₂ adjacent to C-Br |

| Data not available in searched literature | O-CH₂-CH₂-O |

| Data not available in searched literature | Ketal Carbon (C(O)₂) |

| Data not available in searched literature | Methyl Group |

Note: Specific chemical shift values for 2-(2-bromoethyl)-2-methyl-1,3-dioxolane were not available in the public domain literature at the time of this writing. The table structure is provided as a template for when such data becomes available.

In a research context, one could envision using ¹H NMR to monitor the progress of a substitution reaction at the carbon bearing the bromine atom. The disappearance of the characteristic signals of the bromoethyl group and the appearance of new signals corresponding to the product would allow for the calculation of reaction kinetics.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its fragmentation patterns, which can aid in structural confirmation. In a research setting, the application of mass spectrometry extends to the analysis of reaction pathways and the identification of transient intermediates.

For 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, GC-MS data is available, which provides the mass-to-charge ratio of the molecular ion and its fragments. nih.gov The predicted monoisotopic mass of this compound is 193.99425 Da. uni.lu

Interactive Table: Predicted m/z Peaks for Adducts of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane

| Adduct | m/z |

| [M+H]⁺ | 195.00153 |

| [M+Na]⁺ | 216.98347 |

| [M-H]⁻ | 192.98697 |

| [M+NH₄]⁺ | 212.02807 |

| [M+K]⁺ | 232.95741 |

Data obtained from predicted mass spectrometry data. uni.lu

Advanced MS techniques, such as electrospray ionization (ESI-MS), can be used to gently ionize molecules from a reaction mixture, allowing for the detection of reactive intermediates. nih.gov While specific studies detailing the use of MS for reaction pathway analysis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane are not prevalent in the literature, this technique holds the potential to, for example, identify key intermediates in complex, multi-step syntheses where this compound is used as a building block.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and, to a lesser extent in this context, Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, the IR spectrum would be expected to show characteristic absorptions for the C-O bonds of the dioxolane ring and the C-Br bond.

Vapor-phase IR spectral data for 2-(2-bromoethyl)-2-methyl-1,3-dioxolane is available in public databases. nih.gov The analysis of functional group transformations using IR spectroscopy is a standard practice in chemical research. For example, if 2-(2-bromoethyl)-2-methyl-1,3-dioxolane were to undergo a reaction to replace the bromine with a hydroxyl group, IR spectroscopy would be able to monitor this transformation by observing the disappearance of the C-Br stretching vibration and the appearance of a broad O-H stretching band.

Detailed research findings on the application of Raman spectroscopy for the analysis of this specific compound are not readily found in the scientific literature.

Interactive Table: Key IR Absorption Bands for the Functional Groups in 2-(2-bromoethyl)-2-methyl-1,3-dioxolane

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-O (ether linkage) | 1050-1250 |

| C-Br | 500-600 |

| C-H (alkane) | 2850-3000 |

This table presents typical absorption ranges for the functional groups present. Specific peak values for 2-(2-bromoethyl)-2-methyl-1,3-dioxolane are found in its experimental spectrum.

X-ray Crystallography of Key Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. For a chiral molecule, X-ray crystallography of a suitable crystalline derivative can be used to determine its absolute stereochemistry.

2-(2-bromoethyl)-2-methyl-1,3-dioxolane is a liquid at room temperature and would require crystallization, possibly of a derivative, to be analyzed by this method. A comprehensive search of the scientific literature did not yield any reports on the X-ray crystallographic analysis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane or its key derivatives. Therefore, there are no published data on its absolute stereochemistry or solid-state conformation from this technique.

Computational and Theoretical Chemistry Insights into Bromo 2 Butanone Ethylene Ketal Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. sumitomo-chem.co.jpwiley-vch.denih.gov It is particularly effective for elucidating reaction mechanisms by calculating the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. sumitomo-chem.co.jpgithub.ioyoutube.com For Bromo-2-butanone ethylene (B1197577) ketal, DFT can be applied to study various transformations, such as nucleophilic substitution (SN2) reactions at the carbon atom bonded to the bromine.

In a typical DFT study, the potential energy surface of a reaction is mapped out. The transition state is identified as a first-order saddle point on this surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. github.io The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical factor in determining the reaction rate.

For instance, DFT calculations could be used to model the SN2 reaction of Bromo-2-butanone ethylene ketal with different nucleophiles. By calculating the activation energy for each nucleophile, the relative rates of reaction can be predicted. The geometry of the transition state, including bond lengths and angles of the incoming nucleophile and the departing bromide ion, can provide detailed mechanistic insights. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for the SN2 Reaction of this compound with Various Nucleophiles Calculated at the B3LYP/6-311++G(d,p) level of theory with a polarizable continuum model (PCM) for acetonitrile solvent.

These hypothetical results illustrate how DFT can quantify the reactivity of this compound, predicting, for example, that cyanide (CN⁻) would react faster than methoxide (CH₃O⁻) under similar conditions due to a lower energy barrier.

Molecular Dynamics (MD) Simulations of Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. nih.govnih.gov For this compound, MD simulations are invaluable for understanding how its three-dimensional shape (conformation) changes and how solvent molecules influence its reactivity and dynamics. researchgate.netnih.govresearchgate.netnih.gov

The ethylene ketal (1,3-dioxolane) ring is not planar and can exist in various puckered conformations, such as envelope and twist forms. The orientation of the bromoethyl side chain relative to the ring is also flexible. These different conformations can have different energies and reactivities. MD simulations can track the transitions between these conformational states and determine their relative populations. nih.govresearchgate.net

Furthermore, the solvent plays a crucial role in chemical reactions. researchgate.netnih.govresearchgate.netnih.govchemrxiv.org MD simulations can explicitly model the interactions between the solute (this compound) and individual solvent molecules. This allows for the study of how the solvent shell around the molecule forms and how it stabilizes or destabilizes different conformers or reaction intermediates. nih.gov For example, in a polar solvent, conformations with a larger dipole moment might be stabilized, potentially altering the reactivity of the molecule compared to a nonpolar solvent. Ab initio MD (AIMD) simulations can provide even greater accuracy by treating the electronic structure quantum mechanically as the simulation progresses. nih.govnih.gov

Table 2: Illustrative Conformational Population of the Dioxolane Ring in this compound in Different Solvents from MD Simulations Based on a 100 ns classical MD simulation at 298 K.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or chemical properties. nih.govresearchgate.netnih.govmdpi.commdpi.com While this compound is a starting material, it can be used to synthesize a library of new compounds by replacing the bromine atom with various other functional groups. QSAR modeling can then be applied to this library to predict the properties of newly designed, yet unsynthesized, derivatives. mdpi.com

The QSAR process involves calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). A mathematical model is then built to relate these descriptors to an experimentally measured activity (e.g., enzyme inhibition, toxicity). nih.govresearchgate.net

Table 3: Hypothetical Data for a QSAR Model of Compounds Derived from this compound Activity is measured as pIC₅₀ (negative log of the half-maximal inhibitory concentration).

Once a statistically robust QSAR model is developed and validated, it can be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest desired activity, thereby saving significant time and resources in drug discovery or materials science. nih.gov

Prediction of Selectivity and Yields in Complex Transformations

Modern computational chemistry, often combining quantum mechanics with machine learning, is increasingly capable of predicting the outcomes of complex chemical reactions, including selectivity and yield. chemrxiv.orgnih.govnih.govcmu.edudntb.gov.uaresearchgate.net For a molecule like this compound, which has multiple potentially reactive sites (e.g., the C-Br bond, the ketal group under acidic conditions), predicting which reaction pathway will dominate (selectivity) is crucial.

Selectivity: DFT can be used to predict regioselectivity and stereoselectivity by comparing the activation energies of competing reaction pathways. rsc.orgbris.ac.ukdntb.gov.ua The pathway with the lowest energy barrier is predicted to be the major product channel. For example, if a reaction could lead to either substitution at the primary carbon or elimination, DFT calculations of the respective transition states would reveal the thermodynamically favored outcome.

Yields: Predicting reaction yields is more challenging as it depends on a complex interplay of thermodynamics, kinetics, and reaction conditions. chemrxiv.orgdntb.gov.uaresearchgate.net Machine learning models are emerging as powerful tools for this purpose. cmu.edudntb.gov.uaresearchgate.net These models are trained on large datasets of known reactions, learning the complex relationships between reactants, reagents, solvents, temperatures, and the resulting yields. chemrxiv.orgresearchgate.net By representing this compound and the reaction conditions as inputs, a trained model could predict the expected yield of a specific transformation.

Table 4: Illustrative Comparison of Predicted vs. Experimental Yields for a Suzuki Coupling Reaction Reaction: this compound + Phenylboronic acid. Predictions from a hypothetical machine learning model.

Such predictive models are transforming chemical synthesis by enabling chemists to perform in silico optimization of reaction conditions before heading to the lab, accelerating the discovery and development of new chemical entities.

Future Perspectives and Emerging Research Directions for Bromo 2 Butanone Ethylene Ketal

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of bromo-2-butanone ethylene (B1197577) ketal into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in its utilization. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for reactions involving this compound. These benefits include enhanced safety, improved reaction control, and greater scalability. For instance, the synthesis of the ketal itself, which often involves exothermic reactions and the use of acid catalysts, can be more safely and efficiently managed in a flow reactor with superior heat and mass transfer.

Automated synthesis platforms, which combine robotics with software to perform multi-step syntheses, can leverage bromo-2-butanone ethylene ketal as a key building block. chemrxiv.org Its bifunctional nature—a stable protecting group and a reactive handle—makes it an ideal candidate for iterative cross-coupling reactions or sequential derivatizations in an automated fashion. chemrxiv.org This approach can accelerate the discovery and optimization of new molecules for various applications by rapidly generating libraries of analogues. The development of robust protocols for the use of this compound in these automated systems will be a key area of future research.

Table 1: Potential Advantages of Integrating this compound into Modern Synthesis Platforms

| Feature | Benefit in Flow Chemistry | Benefit in Automated Synthesis |

| Safety | Improved control over exothermic reactions and handling of hazardous reagents. | Minimizes manual handling of reactive intermediates. |

| Efficiency | Higher yields and purity due to precise control of reaction parameters. | Increased throughput and rapid library synthesis. |

| Scalability | Seamless transition from laboratory-scale to industrial production. | Facilitates the synthesis of larger quantities of desired compounds for further testing. |

| Reproducibility | Consistent product quality due to standardized reaction conditions. | High degree of precision and reduction of human error. |

Catalytic Transformations and Green Chemistry Approaches

Future research will undoubtedly focus on the development of more sustainable and efficient catalytic transformations involving this compound. Green chemistry principles are central to this endeavor, aiming to reduce waste and utilize less hazardous substances.

One promising area is the use of solid acid catalysts, such as zeolites or ion-exchange resins, to replace traditional homogeneous acids like p-toluenesulfonic acid in the ketalization step. Solid catalysts are easily separable and recyclable, minimizing waste and simplifying purification processes. Similarly, the development of greener brominating agents to replace elemental bromine would enhance the environmental profile of its synthesis.

Catalytic transformations of the bromo group are also a key focus. For example, copper-catalyzed borylation of the corresponding trifluoroborate salt has been demonstrated with the related 2-(2-bromoethyl)-1,3-dioxolane (B43116), suggesting a viable pathway for boro-2-butanone ethylene ketal. sigmaaldrich.com This opens the door to a wide range of subsequent Suzuki-Miyaura cross-coupling reactions. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, using this compound as the electrophile, will likely be explored to create a diverse array of carbon-carbon and carbon-heteroatom bonds. The use of earth-abundant metal catalysts, like iron or manganese, in these transformations is a particularly active area of research. acs.org

Table 2: Selected Catalytic Transformations and Green Chemistry Approaches

| Transformation | Catalyst/Reagent | Potential Advantage |

| Ketalization | Solid acid catalysts (e.g., zeolites) | Recyclability, reduced waste |

| Bromination | NaBr/NaBrO₃ in aqueous acidic medium | Avoids use of hazardous liquid bromine rsc.org |

| Borylation | Copper catalyst with bis(pinacolato)diboron | Access to versatile boronic esters for cross-coupling sigmaaldrich.com |

| Cross-Coupling | Palladium, Nickel, or Copper catalysts | Formation of C-C and C-heteroatom bonds |

| N-Alkylation | Manganese catalyst | Use of a more sustainable, earth-abundant metal acs.org |

Exploration of Novel Derivatization Pathways

The unique structure of this compound allows for a wide range of derivatization reactions, and future research will continue to uncover novel pathways. The primary reactive site is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution by a variety of nucleophiles.

Beyond simple substitution, radical cyclizations of bromo ketals have been shown to be a powerful tool for constructing complex polycyclic systems. researchgate.net This strategy could be applied to this compound to generate novel carbocyclic and heterocyclic scaffolds. Another area of exploration is the transformation of the bromoethyl side chain into other functional groups. For example, elimination reactions could yield a vinyl group, which could then participate in a range of cycloaddition reactions.

The dioxolane ring itself, while generally stable, can be a site for further transformation. For instance, treatment with strong acids can deprotect the ketone, which can then undergo a host of carbonyl chemistry reactions. More creatively, reactions that involve the fragmentation of the ketal ring, such as the Vasella reaction, could lead to the formation of functionalized alkenes. youtube.com

Table 3: Examples of Derivatization Pathways for this compound

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Amines, thiols, alkoxides, carbanions | Substituted ketals |

| Radical Cyclization | Radical initiators (e.g., AIBN), tin hydrides | Polycyclic compounds researchgate.net |

| Grignard Reagent Formation | Magnesium | Organometallic reagent for addition to electrophiles |

| Elimination | Strong base | Vinyl ketal |

| Ketal Deprotection | Aqueous acid | α-Bromoketone |

Expanding Applications in Medicinal Chemistry and Chemical Biology

This compound is a valuable building block for the synthesis of biologically active molecules. researchgate.net Its ability to introduce a protected keto-ethyl fragment is particularly useful in the construction of complex natural products and their analogues. The ketal group can be seen as a bioisostere for other functional groups, and its stability can be modulated by the introduction of nearby substituents. nih.gov

In medicinal chemistry, this compound can be used as a starting material for the synthesis of novel heterocyclic compounds, which are prevalent in many drug scaffolds. capes.gov.brrsc.org For example, it can be used to alkylate amines or other nucleophiles on a core scaffold to explore structure-activity relationships. The resulting derivatives could be screened for a variety of biological activities.

In the field of chemical biology, this compound and its derivatives have the potential to be developed into chemical probes to study biological processes. nih.govnih.govdeakin.edu.auyoutube.com For instance, the bromoethyl group can act as a reactive handle to covalently label proteins or other biomolecules. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the ketal, researchers can create probes for activity-based protein profiling or for identifying the cellular targets of a bioactive compound. The development of such probes derived from this compound will provide powerful tools for dissecting complex biological systems. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal solid acid catalysts for synthesizing Bromo-2-butanone ethylene ketal, and how do they influence reaction efficiency?

- Methodological Answer: Solid acid catalysts like SO₄²⁻/ZrO₂-TiO₂ supported on kaolinite have demonstrated high efficiency in ketalization reactions. These catalysts provide Brønsted and Lewis acid sites, enhancing the nucleophilic attack of ethylene glycol on the carbonyl group. Reaction conditions (e.g., 80–100°C, 2–4 hours) and catalyst loading (3–5 wt%) are critical for achieving yields >85% while minimizing side reactions like dehydration .

Q. How can the ethylene ketal group in this compound be selectively introduced to protect ketones during multistep syntheses?

- Methodological Answer: The ketalization typically involves refluxing the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under azeotropic conditions using toluene to remove water. Modifications, such as replacing benzene with toluene and using dilute acid during Grignard workups, prevent carcinogenic solvent use and suppress dehydration side reactions .

Q. What analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ketal formation, with characteristic signals at δ 1.04–1.06 ppm (CH₃ groups) and δ 3.8–4.0 ppm (ethylene glycol protons). Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can assess purity, while IR spectroscopy identifies the absence of the original carbonyl peak (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can bromination strategies be optimized to introduce bromine at the 2-position of the butanone moiety without compromising the ketal group?

- Methodological Answer: Bromination via electrophilic substitution or radical pathways requires careful control of reaction conditions. For example, bromoform (CHBr₃) with potassium t-butoxide in pentane selectively brominates α-positions to carbonyl groups. The ketal’s stability under these conditions depends on maintaining a non-polar solvent and low temperatures (0–5°C) to prevent hydrolysis .

Q. What are the challenges in achieving stereochemical control during the synthesis of this compound derivatives, and how can they be addressed?

- Methodological Answer: Steric hindrance and competing reaction pathways often lead to isomer mixtures. Chromatographic separation using silica gel with ethyl acetate/benzene (1:9) or thiourea inclusion complexes can resolve cis/trans isomers. Dynamic NMR studies and computational modeling (DFT) aid in predicting isomer stability .

Q. How do acidic and basic conditions affect the stability of the ethylene ketal group during downstream functionalization?

- Methodological Answer: The ketal is stable under basic conditions but hydrolyzes in acidic media (e.g., 2.8 M HClO₄ in THF/H₂O). For selective deprotection, mild acids (e.g., citric acid) or enzymatic methods (e.g., lipases) can be employed. Monitoring via TLC ensures minimal degradation of sensitive functional groups .

Q. What side reactions dominate in large-scale syntheses of this compound, and how can they be mitigated?

- Methodological Answer: Common side reactions include dehydration (forming α,β-unsaturated ketones) and over-bromination. Using excess ethylene glycol (1.5–2 equivalents) and controlled bromine stoichiometry (1.1 equivalents) suppresses these. Continuous flow reactors improve heat/mass transfer, reducing side product formation .

Q. Can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer: Replacing traditional acids (H₂SO₄) with recyclable solid acids (e.g., Keggin-type heteropolyacids) reduces waste. Solvent-free conditions or bio-based solvents (e.g., cyclopentyl methyl ether) lower environmental impact. Lifecycle assessments (LCAs) guide solvent and catalyst selection .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for ketal hydrolysis: How can researchers reconcile variability in deprotection efficiency?

- Methodological Answer: Yield variations arise from differences in acid strength, solvent polarity, and water content. Systematic studies using Design of Experiments (DoE) reveal optimal conditions (e.g., 0.5 M H₂SO₄ in 90% THF/H₂O at 50°C). Kinetic monitoring via in situ IR or Raman spectroscopy helps identify rate-limiting steps .

Tables for Key Data

| Deprotection Method | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| HClO₄/THF-H₂O | 2.8 M, 25°C | 2 | 85 | |

| Citric acid/EtOH | 0.1 M, 40°C | 4 | 92 | |

| Lipase (Candida antarctica) | pH 7, 30°C | 12 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.